Spiro[azetidine-3,2'-chromane] hydrochloride
Overview
Description
Spiro[azetidine-3,2’-chromane] hydrochloride: is a chemical compound with the molecular formula C11H13NOClH It is characterized by a spirocyclic structure, where an azetidine ring is fused to a chromane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[azetidine-3,2’-chromane] hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a chromane derivative and an azetidine precursor in the presence of a suitable catalyst can yield the desired spirocyclic compound. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of Spiro[azetidine-3,2’-chromane] hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Spiro[azetidine-3,2’-chromane] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted spirocyclic compounds .
Scientific Research Applications
Chemistry
In chemistry, Spiro[azetidine-3,2’-chromane] hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
The compound has been studied for its potential biological activities. Researchers are investigating its interactions with biological targets, such as enzymes and receptors, to understand its potential as a therapeutic agent .
Medicine
In medicine, Spiro[azetidine-3,2’-chromane] hydrochloride is being explored for its potential pharmacological properties. Preliminary studies suggest that it may have activity against certain diseases, making it a candidate for drug development .
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the creation of products with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of Spiro[azetidine-3,2’-chromane] hydrochloride involves its interaction with molecular targets within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but initial studies indicate that it may influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Spiro[azetidine-3,2’-chroman]-4’-one hydrochloride
- Spiro[azetidine-3,2’-chroman]-6’-ol hydrochloride
Uniqueness
Spiro[azetidine-3,2’-chromane] hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications .
Properties
IUPAC Name |
spiro[3,4-dihydrochromene-2,3'-azetidine];hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-2-4-10-9(3-1)5-6-11(13-10)7-12-8-11;/h1-4,12H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYRRZJACPRBII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC2)OC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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